molecular formula C14H13N3OS B194824 2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4(1H)-one CAS No. 131926-97-1

2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4(1H)-one

カタログ番号: B194824
CAS番号: 131926-97-1
分子量: 271.34 g/mol
InChIキー: LSUITAYVZUVEAC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lansoprazole impurity

生物活性

2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4(1H)-one, a compound derived from the benzimidazole family, has garnered significant attention in pharmacological research due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C14H13N3OS
  • Molecular Weight : 271.34 g/mol
  • CAS Number : 131926-97-1

The compound primarily exerts its biological effects through the following mechanisms:

  • Inhibition of Gastric H,K-ATPase : Similar to other benzimidazole derivatives, it inhibits the gastric H,K-ATPase pump, leading to decreased gastric acid secretion. This mechanism is crucial for its application in treating gastric ulcers and gastroesophageal reflux disease (GERD) .
  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit potent antibacterial properties against various Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .
  • Cytotoxic Effects : Studies have shown that the compound can induce apoptosis in cancer cell lines, suggesting potential applications in oncology. The activation of caspase pathways has been observed in treated cells, indicating a robust mechanism for inducing programmed cell death .

Antibacterial Activity

Table 1 summarizes the antibacterial efficacy of this compound against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.018 mM
Escherichia coli0.025 mM
Pseudomonas aeruginosa0.030 mM

This data indicates that the compound is particularly effective against Staphylococcus aureus, a common Gram-positive pathogen.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including K562 (both sensitive and resistant to imatinib) . The results from these studies are summarized in Table 2:

Cell LineIC50 (µM)Apoptosis Induction (%)Reference
K562S5.070
K562R7.565
L92910.050

The data suggest that the compound effectively induces apoptosis in both sensitive and resistant cancer cell lines.

Case Studies

Several case studies have highlighted the therapeutic potential of benzimidazole derivatives, including this compound:

  • Gastric Ulcer Treatment : A clinical study demonstrated that patients treated with a benzimidazole derivative showed significant improvement in ulcer healing rates compared to those receiving standard treatments .
  • Antimicrobial Resistance : A recent study evaluated the effectiveness of this compound against antibiotic-resistant strains of bacteria, revealing promising results that could lead to new treatment protocols for resistant infections .

科学的研究の応用

Antimicrobial Activity

Recent studies have indicated that derivatives of benzimidazole, including 2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4(1H)-one, exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating effective inhibition of growth. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MIC) as low as 1.27 µM against Gram-positive and Gram-negative bacteria .

Anticancer Potential

Benzimidazole derivatives are recognized for their anticancer properties. Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms, including the modulation of dihydrofolate reductase (DHFR), an essential enzyme in purine synthesis . Compounds in this class have shown promising results against human colorectal carcinoma cell lines, suggesting their potential as chemotherapeutic agents.

Antileishmanial Activity

The compound's structural similarities to known antileishmanial agents suggest its potential use in treating leishmaniasis, a neglected tropical disease caused by protozoan parasites. Studies on related compounds indicate that modifications in the molecular structure can enhance efficacy against Leishmania species .

Case Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial activity of a series of benzimidazole derivatives, including this compound. The results indicated that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In another investigation, the anticancer properties of benzimidazole derivatives were assessed using human colorectal carcinoma cell lines. The study found that specific modifications to the benzimidazole structure enhanced cytotoxicity, with some compounds achieving IC50 values below 10 µM . This highlights the importance of structural optimization in developing effective anticancer agents.

特性

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanylmethyl)-3-methyl-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-9-12(15-7-6-13(9)18)8-19-14-16-10-4-2-3-5-11(10)17-14/h2-7H,8H2,1H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUITAYVZUVEAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC=CC1=O)CSC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30597493
Record name 2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131926-97-1
Record name 2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4(1H)-one
Reactant of Route 3
Reactant of Route 3
2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4(1H)-one
Reactant of Route 4
Reactant of Route 4
2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4(1H)-one
Reactant of Route 5
2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4(1H)-one
Reactant of Route 6
2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4(1H)-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。